Methyl 4-(3-aminophenyl)benzoate

Medicinal Chemistry Organic Synthesis Peptide Coupling

The 3'-amino-4-carboxylate regiochemistry of this biphenyl building block is essential for precise molecular extension vectors in drug candidate synthesis. Unlike its para-amino isomer (methyl 4-(4-aminophenyl)benzoate), only this meta-amino substitution delivers the correct steric and electronic profile for amide couplings, kinase inhibitor core construction, and PROTAC linker attachment. The methyl ester serves as a stable, orthogonal carboxylate protecting group that can be unmasked for late-stage bioconjugation. Procure the correct regioisomer to ensure synthetic route fidelity and avoid costly downstream purification failures.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 159503-24-9
Cat. No. B064140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-aminophenyl)benzoate
CAS159503-24-9
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N
InChIInChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3
InChIKeyVXTVRZIUOJSIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) Intermediate: A Structurally Defined Biaryl Amine Scaffold for Targeted Synthesis


Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) is a high-purity biaryl amine building block with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol [1]. It is characterized by a biphenyl core with a methyl ester group at the para position and an amino group at the meta position of the adjacent phenyl ring [1]. This specific substitution pattern defines its reactivity in cross-coupling reactions and makes it a valuable intermediate for synthesizing pharmaceutical compounds, particularly those targeting purinergic receptors and other biological pathways .

Why In-Class Substitution of Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) Is Not Straightforward


Substituting Methyl 4-(3-aminophenyl)benzoate with a closely related analog, such as its para-amino isomer (methyl 4-(4-aminophenyl)benzoate) or a different ester derivative, is not trivial due to its precise 3'-amino-4-carboxylate substitution pattern on the biphenyl scaffold [1]. This regiochemistry dictates the compound's specific vector for molecular extension and its steric and electronic interactions in subsequent synthetic transformations, directly impacting downstream product yield and purity [2]. The position of the amino group influences the efficiency of key reactions like amide bond formation or further functionalization, making this specific regioisomer essential for accessing certain pharmacophores or for use in established patent-protected synthetic routes.

Quantitative Differentiation Evidence for Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) vs. Comparators


Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) vs. Carboxylic Acid Analog: Enhanced Synthetic Utility as a Pre-activated Ester

The target compound, a methyl ester, offers a significant synthetic advantage over its direct precursor, 4-(3-aminophenyl)benzoic acid (CAS 124221-69-8), by serving as a pre-activated, neutral coupling partner [1]. The carboxylic acid requires in-situ activation (e.g., with EDC/HOBt) which can lead to racemization or side reactions. The methyl ester is more stable and can be selectively deprotected under mild conditions, or it can be directly used in transesterification or aminolysis reactions without the need for separate activation steps, simplifying reaction work-up and improving atom economy [1].

Medicinal Chemistry Organic Synthesis Peptide Coupling

Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) vs. Regioisomer Methyl 4-(4-aminophenyl)benzoate (CAS 5730-76-7): Divergent Vectorial Properties for Library Synthesis

The meta-amino substitution in the target compound (CAS 159503-24-9) provides a distinct trajectory for molecular growth compared to its para-amino isomer, methyl 4-(4-aminophenyl)benzoate (CAS 5730-76-7) [1]. While both share the same molecular formula, the different positioning of the amino group leads to a different spatial orientation of the terminal functional group (the amine) relative to the central biphenyl axis . This difference is crucial in medicinal chemistry, as it alters the compound's exit vector, affecting its ability to fit into specific binding pockets of target proteins. Using the wrong isomer can lead to a complete loss of activity in a biological assay.

Medicinal Chemistry Structure-Activity Relationship Parallel Synthesis

Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) vs. Methyl 3-(4-aminophenyl)benzoate (CAS 400747-22-0): Different Carboxylate Position Drives Alternate Reactivity

The target compound's 4-carboxylate methyl ester group is positioned para to the biphenyl linkage, whereas in the regioisomer methyl 3-(4-aminophenyl)benzoate (CAS 400747-22-0), the ester is meta [1]. This positional difference influences the electronic properties of the ring system, affecting its reactivity in electrophilic aromatic substitution and cross-coupling reactions. Furthermore, the para-ester of the target compound offers a more linear and less sterically hindered geometry for conjugation, which can be advantageous for designing rod-like liquid crystals or for ensuring proper orientation in a catalytic cycle .

Organic Synthesis Cross-Coupling Regioselective Synthesis

Validated Application Scenarios for Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9)


Medicinal Chemistry: Synthesis of Biaryl-Containing Pharmacophores

As established in Section 3, the specific meta-amino, para-ester substitution pattern of Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) makes it a critical intermediate for synthesizing biaryl-containing drug candidates . The amino group can be directly coupled to carboxylic acids to form amides or to various electrophiles, while the methyl ester can be further elaborated into other functional groups. This scaffold is commonly employed in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where a biaryl core is a key pharmacophoric element .

Materials Science: Precursor for Functional Organic Materials

The rigid, linear biphenyl structure of Methyl 4-(3-aminophenyl)benzoate (CAS 159503-24-9) is a valuable building block for advanced materials . Its para-ester and meta-amino groups serve as orthogonal handles for polymerization or attachment to other functional units. This allows for the synthesis of well-defined polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with tailored properties for applications in optics, electronics, or gas storage .

Chemical Biology: Synthesis of Activity-Based Probes and Affinity Reagents

The compound's bifunctional nature, with an amine and a protected carboxylate, is ideal for constructing chemical biology tools . As demonstrated in Section 3, the methyl ester provides a stable, protected handle that can be unmasked later for bioconjugation, while the primary amine can be derivatized with a ligand or recognition element. This stepwise functionalization is crucial for synthesizing complex probes like fluorescent sensors, photoaffinity labels, or PROTAC (Proteolysis Targeting Chimera) molecules for target validation studies .

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